molecular formula C12H9N B11915153 8-Methylnaphthalene-1-carbonitrile CAS No. 71235-71-7

8-Methylnaphthalene-1-carbonitrile

Cat. No.: B11915153
CAS No.: 71235-71-7
M. Wt: 167.21 g/mol
InChI Key: MSTPQZSADAQZNG-UHFFFAOYSA-N
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Description

8-Methylnaphthalene-1-carbonitrile (CAS: Not explicitly provided in evidence) is a naphthalene derivative featuring a methyl group at the 8-position and a nitrile group at the 1-position.

Properties

CAS No.

71235-71-7

Molecular Formula

C12H9N

Molecular Weight

167.21 g/mol

IUPAC Name

8-methylnaphthalene-1-carbonitrile

InChI

InChI=1S/C12H9N/c1-9-4-2-5-10-6-3-7-11(8-13)12(9)10/h2-7H,1H3

InChI Key

MSTPQZSADAQZNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=CC=C2C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylnaphthalene-1-carbonitrile typically involves the nitration of 8-methylnaphthalene followed by a Sandmeyer reaction. The nitration process introduces a nitro group, which is then converted to an amino group. The Sandmeyer reaction, involving the use of copper(I) cyanide, replaces the amino group with a nitrile group .

Industrial Production Methods: Industrial production methods for 8-Methylnaphthalene-1-carbonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 8-Methylnaphthalene-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Methylnaphthalene-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methylnaphthalene-1-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

1-Methylnaphthalene (CAS: 90-12-0): Methyl substitution at position 1.

2-Methylnaphthalene (CAS: 91-57-6): Methyl substitution at position 3.

2-Methoxy-naphthalene-1-carbonitrile (CAS: 16000-39-8): Methoxy and nitrile substituents at positions 2 and 1, respectively .

8-Chloro-1-methylnaphthalene (CAS: 84796-01-0): Methyl and chloro substituents at positions 1 and 8 .

Substituent Effects on Reactivity and Toxicity

  • Nitriles are prone to cytochrome P450-mediated oxidation, forming reactive intermediates that may bind to cellular macromolecules .
  • Methyl vs.

Physicochemical Properties

Table 1 compares computed or experimental properties of 8-methylnaphthalene-1-carbonitrile with analogs:

Compound Molecular Formula Molecular Weight (g/mol) LogP Water Solubility
8-Methylnaphthalene-1-carbonitrile* C₁₂H₉N 167.21 (estimated) ~3.5 Low (estimated)
1-Methylnaphthalene C₁₁H₁₀ 142.20 3.87 2.1 mg/L
2-Methylnaphthalene C₁₁H₁₀ 142.20 3.82 2.5 mg/L
2-Methoxy-naphthalene-1-carbonitrile C₁₂H₉NO 183.21 ~2.8 Not reported
8-Chloro-1-methylnaphthalene C₁₁H₉Cl 176.64 4.2 Insoluble

*Estimated using PubChem’s chemical property calculator .

Toxicological and Environmental Profiles

Chronic Toxicity and Carcinogenicity

  • 1-Methylnaphthalene: Chronic inhalation in mice caused nasal epithelial hyperplasia and lung inflammation at ≥10 ppm . No conclusive carcinogenicity in B6C3F1 mice .
  • 2-Methylnaphthalene : Similar respiratory toxicity but with higher hepatic enzyme induction (CYP1A1/2) compared to 1-methylnaphthalene .
  • Nitrile Derivatives: Limited data, but nitriles like acrylonitrile are known for neurotoxicity and carcinogenicity via metabolic activation .

Metabolic Pathways

  • Methylnaphthalenes: Metabolized via epoxidation and hydroxylation, forming reactive quinones linked to oxidative stress .
  • Nitrile-Containing Analogs : Expected to undergo glutathione conjugation or hydrolysis to cyanide intermediates, potentiating cellular toxicity .

Biological Activity

8-Methylnaphthalene-1-carbonitrile is an aromatic compound characterized by a naphthalene ring with a methyl substituent at the 8-position and a cyano group at the 1-position. Its chemical formula is C11H9NC_{11}H_{9}N, and it belongs to a class of polycyclic aromatic compounds known for their stability and unique electronic properties. This compound has garnered attention in various fields, including organic synthesis, materials science, and biological research.

Biological Activity Overview

The biological activity of 8-methylnaphthalene-1-carbonitrile is attributed to its structural features, particularly the presence of the cyano group, which can participate in various chemical reactions. This section explores its potential biological applications and mechanisms of action.

Antimicrobial Properties

Research has indicated that compounds with a similar structure to 8-methylnaphthalene-1-carbonitrile exhibit antimicrobial properties. For instance, studies on nitrile-containing compounds have shown significant activity against tuberculosis bacteria (Mycobacterium tuberculosis) and other pathogens. The minimal inhibitory concentration (MIC) values for related compounds suggest promising anti-tubercular activity, with some derivatives showing MIC values as low as 12.5 µg/mL .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving naphthalene derivatives, including those similar to 8-methylnaphthalene-1-carbonitrile, it was found that many exhibit selective toxicity towards cancer cells while sparing normal cells. For example, certain derivatives showed a selectivity index value greater than 11 when tested against human embryonic kidney cells .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of 8-methylnaphthalene-1-carbonitrile to various biological targets. These studies suggest that modifications to its structure can enhance its binding efficiency and biological activity. For instance, docking simulations have indicated potential interactions with key enzymes involved in pathogenic processes, highlighting avenues for drug development.

Study 1: Anti-Tubercular Activity

A recent study focused on synthesizing and evaluating the anti-tubercular activity of various naphthalene derivatives, including those based on the structure of 8-methylnaphthalene-1-carbonitrile. The study reported that certain analogs exhibited potent activity against Mycobacterium tuberculosis with MIC values around 6.25 µg/mL . The researchers employed molecular docking techniques to elucidate the interaction patterns within the active site of enoyl-ACP reductase (InhA), a critical enzyme in Mycobacterium tuberculosis.

Study 2: Cytotoxicity Evaluation

Another investigation assessed the cytotoxic effects of substituted naphthalenes on cancer cell lines. The findings revealed that several derivatives displayed significant cytotoxicity against various cancer types while maintaining low toxicity levels in normal cell lines . This selectivity underscores the potential therapeutic applications of such compounds in oncology.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for 8-methylnaphthalene-1-carbonitrile and its analogs:

CompoundActivity TypeMIC Value (µg/mL)Selectivity Index
8-Methylnaphthalene-1-carbonitrileAnti-tubercular12.5>11
Naphthalene Derivative AAnti-tubercular6.25Not specified
Naphthalene Derivative BCytotoxicity (Cancer)Not specified>10

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